molecular formula C16H17N3O4S2 B14157076 N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide CAS No. 443781-92-8

N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide

Cat. No.: B14157076
CAS No.: 443781-92-8
M. Wt: 379.5 g/mol
InChI Key: WOTMVARMBSATJP-UHFFFAOYSA-N
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Description

N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide is a complex organic compound that features a phenyldiazenyl group attached to a tetrahydrothiophene ring, which is further substituted with a sulfonamide group

Chemical Reactions Analysis

Types of Reactions

N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonamide group can form hydrogen bonds with active sites, while the azo group can participate in electron transfer reactions .

Properties

CAS No.

443781-92-8

Molecular Formula

C16H17N3O4S2

Molecular Weight

379.5 g/mol

IUPAC Name

1,1-dioxo-N-(4-phenyldiazenylphenyl)thiolane-3-sulfonamide

InChI

InChI=1S/C16H17N3O4S2/c20-24(21)11-10-16(12-24)25(22,23)19-15-8-6-14(7-9-15)18-17-13-4-2-1-3-5-13/h1-9,16,19H,10-12H2

InChI Key

WOTMVARMBSATJP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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